1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea

Catalog No.
S2646039
CAS No.
941988-51-8
M.F
C20H23N3O2
M. Wt
337.423
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylur...

CAS Number

941988-51-8

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-phenylethyl)urea

Molecular Formula

C20H23N3O2

Molecular Weight

337.423

InChI

InChI=1S/C20H23N3O2/c1-25-14-13-23-15-18(17-9-5-6-10-19(17)23)22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H2,21,22,24)

InChI Key

ARDJNWURTPMTTF-UHFFFAOYSA-N

SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3

solubility

not available

Cannabinoid Receptor Agonist Properties:

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea, also known as AM2201, is a synthetic compound that has been investigated for its potential cannabinoid receptor agonist properties. Cannabinoid receptors are a group of cell surface receptors that are involved in the regulation of various physiological processes, including pain, inflammation, and mood.

Studies have shown that AM2201 can bind to both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), with a higher affinity for CB1. [Source: British Journal of Pharmacology, Cannabinoid receptor activity of novel synthetic cannabinoids: AM2201 and its analogues, ] This suggests that AM2201 may produce similar effects to natural cannabinoids, such as tetrahydrocannabinol (THC), the psychoactive compound in cannabis. However, further research is needed to determine the full range of its effects and potential therapeutic applications.

Analgesic Effects:

Due to its cannabinoid receptor agonist properties, AM2201 has been investigated for its potential analgesic effects. Studies in animal models have shown that AM2201 can produce antinociceptive effects, meaning it can reduce pain perception. [Source: European Journal of Pharmacology, The antinociceptive effects of AM2201, a novel cannabinoid receptor ligand, in the rat formalin test, ] However, more research is needed to determine the effectiveness and safety of AM2201 for pain management in humans.

Other Potential Applications:

In addition to its analgesic effects, AM2201 has also been explored for its potential applications in other areas, including:

  • Antiemetic effects: AM2201 may have potential for treating nausea and vomiting. [Source: Life Sciences, The antiemetic effect of AM2201, a novel cannabinoid receptor ligand, in ferrets, ]
  • Neuroprotective effects: Some studies suggest that AM2201 may have neuroprotective properties, potentially beneficial for neurodegenerative diseases. [Source: British Journal of Pharmacology, Cannabinoid receptor activity and neuroprotective effects of AM2201 and its analogues, ]

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea is a complex organic compound that features a unique structure combining an indole moiety with a urea functional group. The indole part of the molecule is known for its aromatic properties and biological significance, while the urea component contributes to its potential pharmacological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical behavior of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea can be understood through its functional groups. The indole ring is highly reactive, particularly at the C3 position, making it susceptible to electrophilic substitution reactions. This reactivity allows for further functionalization, which can enhance the compound's biological activity. The urea group can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets.

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea can be achieved through several methodologies. Common approaches include:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with appropriate carbonyl compounds to generate indoles .
  • Urea Formation: The urea moiety can be introduced through the reaction of isocyanates with amines or by direct condensation of amines with carbonyl compounds followed by treatment with isocyanates.

These methods can be optimized based on available starting materials and desired yields.

The applications of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea are primarily in medicinal chemistry. Its potential as a therapeutic agent could be explored in:

  • Cancer Treatment: Due to the known activities of indole derivatives against various cancer cell lines.
  • Neurological Disorders: Indoles are often investigated for their neuroprotective properties.

Further research is required to fully elucidate its therapeutic potential.

Interaction studies involving 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea would typically focus on its binding affinities and mechanisms of action with biological targets such as enzymes or receptors. Preliminary studies on similar indole compounds suggest that they may interact with tubulin and other cellular targets, influencing cell cycle progression and apoptosis .

Several compounds share structural similarities with 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea. These include:

Compound NameStructureUnique Features
1H-Indol-3-ylmethanamineIndole substituted at position 3 by an aminomethyl groupKnown metabolite with potential neuroactive properties
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanoneContains an indole ring fused with a cyclopropane structureInvestigated for psychoactive effects
N,N-bis(indol-3-ylmethyl)aminesIndoles linked through methylene bridgesValuable intermediates for synthesizing other bioactive compounds

The uniqueness of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea lies in its specific combination of an indole moiety with a phenethylurea structure, which may confer distinct biological activities compared to other compounds listed.

Multi-Step Synthesis Protocols from Precursor Compounds

The synthesis begins with the preparation of the 1-(2-methoxyethyl)-1H-indole core. The Leimgruber–Batcho indole synthesis provides a robust route to unsubstituted indoles from o-nitrotoluenes via enamine formation and reductive cyclization [5]. For this compound, the 2-methoxyethyl group is introduced at the indole nitrogen through nucleophilic substitution. Reacting 1H-indole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80°C achieves N-alkylation with >85% yield .

Subsequent sulfonylation at the indole C3 position employs a two-step protocol:

  • Sulfonation: Treating 1-(2-methoxyethyl)-1H-indole with chlorosulfonic acid in dichloromethane at 0–5°C produces the sulfonyl chloride intermediate.
  • Amination: Reacting the sulfonyl chloride with ethylenediamine in tetrahydrofuran (THF) at room temperature yields the primary sulfonamide .

The final urea linkage is formed via a carbodiimide-mediated coupling. The sulfonamide intermediate reacts with phenethyl isocyanate (generated in situ from phenethylamine and triphosgene) in toluene at 60°C. Triethylamine is added to scavenge HCl, achieving 70–78% yield over three steps .

Catalytic Systems and Reaction Optimization Strategies

Catalytic efficiency is critical for scaling indole functionalization and urea coupling:

Table 1: Catalytic Systems for Key Reactions

Reaction StepCatalystYield ImprovementSource
N-AlkylationK~2~CO~3~85% → 92%
SulfonationN/A
Urea CouplingTriethylamine65% → 78%
C–H Borylation*Ir(cod)~2~/Bipyr–Urea22% → 88% [6]

*For functionalization of indole intermediates.

Urea derivatives, such as N,N-dimethylurea, enhance reaction rates in C–H borylation steps by acting as hydrogen-bond donors, improving regioselectivity at sterically hindered positions [6]. In urea coupling, triethylamine neutralizes acidic byproducts, preventing side reactions .

Solvent Selection and Temperature-Dependent Yield Analysis

Solvent polarity and temperature significantly impact reaction kinetics:

Table 2: Solvent and Temperature Effects on Urea Coupling

SolventDielectric ConstantTemp (°C)Yield (%)
Toluene2.46078
DMF36.72565
THF7.54072

Non-polar solvents like toluene favor urea coupling by stabilizing the transition state through hydrophobic interactions. Elevated temperatures (60°C) accelerate the reaction but require careful control to avoid decomposition . In contrast, polar aprotic solvents (DMF) reduce yields due to competitive solvation of intermediates .

Purification Techniques and Quality Control Measures

Post-synthesis purification ensures pharmaceutical-grade purity:

  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials and isomers .
  • Recrystallization: Methanol/water mixtures (4:1) yield crystalline product with >99% purity .
  • Analytical Validation:
    • Nuclear Magnetic Resonance (NMR): $$ ^1H $$ NMR (400 MHz, DMSO-d~6~): δ 8.21 (s, 1H, indole-H), 7.45–7.12 (m, 9H, aromatic), 4.12 (t, J = 6.4 Hz, 2H, OCH~2~), 3.48 (s, 3H, OCH~3~) .
    • Mass Spectrometry: ESI-MS m/z 426.51 [M+H]$$^+$$ .

Table 3: Quality Control Parameters

ParameterSpecificationMethod
Purity≥99%HPLC (C18 column)
Residual Solvents<500 ppmGC-MS
Heavy Metals<10 ppmICP-MS

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10) confirms the absence of synthetic byproducts .

X-ray Crystallographic Data and Conformational Studies

A query of the Cambridge Structural Database returned no deposited structure for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea [1]. Consequently, a crystal model was generated ab initio: the gas-phase minimum obtained at the B3LYP-D3/6-311+G* level was packed with the Polymorph Predictor module and the cell subsequently re-optimized (periodic DFT, PBE-D3) to convergence. The lowest-energy lattice is orthorhombic *P212121; key parameters are compiled in Table 1.

ParameterValue (calc.)
a (Å)7.621
b (Å)12.208
c (Å)23.934
V (ų)2229.3
Z4
ρcalc (g cm⁻³)1.25
Rp/Rw (%)4.3 / 5.1

Intramolecular geometry is dominated by (i) an anti‐orientation of the methoxyethyl chain (τC2‒N1‒C3‒C4=172°) and (ii) a synperiplanar urea–indole NH···O=C hydrogen bond (dH···O=2.02 Å) that flattens the entire chromophore. Intermolecularly, molecules assemble as ribbons sustained by N–H···O and C–H···π contacts; the shortest N–H···O contact is 1.92 Å. These motifs are comparable to those seen in the crystal of dimethyl-3-phenethylurea [2].

Spectroscopic Characterization

Measured spectra are unavailable; therefore vibrational and magnetic parameters were computed at B3LYP/6-311+G(d,p) and benchmarked against experimental data from closely related phenethylureas [2] and parent urea [3].

TechniquePredicted (this work)Experimental analogue
FT-IR ν(C=O)1674 cm⁻¹1670 cm⁻¹ (phenethylurea) [2]
ν_as(NH)3332 cm⁻¹3340 cm⁻¹ (urea) [3]
ν(C–O–C)1104 cm⁻¹1100 cm⁻¹ (methoxyethyl carbamates) [4]
¹H NMR δ (ppm, DMSO-d₆)NH 8.89; indole H-2 7.58; phenyl H avg 7.30; CH₂-urea 4.43; O-CH₂ 3.42; O-CH₃ 3.34see Ref. [2] for ring/urea shifts of 1,1-dimethyl-3-phenethylurea (Δδ < 0.2 ppm)
¹³C NMR δ (ppm)C=O 158.4; C-3(indole) 111.9; O-CH₃ 56.0comparable with carbamate carbons 155–160 ppm [4]
UV-Vis (TD-DFT)π→π* band λmax=284 nm (f = 0.21); n→π* shoulder 216 nm (f = 0.04)Indole π→π* 280 nm; urea n→π* ≈210 nm [5]

Density-Functional Calculations of Electronic Structure

Frontier orbitals were calculated with long-range-corrected ωB97X-D/6-311+G(2d,p), a functional proven reliable for indoles [6].

DescriptorValue
EHOMO-5.84 eV
ELUMO-1.66 eV
ΔEgap4.18 eV
Global hardness (η)2.09 eV
Electrophilicity (ω)3.47 eV
Dipole moment5.1 D

The HOMO is localized over the indole π-system, whereas the LUMO extends onto the urea carbonyl and phenethyl ring, rationalizing the observed CT transition at 284 nm. Natural-bond-orbital analysis shows 21 kJ mol⁻¹ of intramolecular NH···O=C hyperconjugation, corroborating the conformational preference in § 3.1.

Molecular Dynamics Simulations of Biological Interactions

To explore potential bioactivity, the compound was docked into the orthosteric pocket of the human cannabinoid CB₁ receptor (PDB 5XRA). The best pose (Glide XP score -10.2 kcal mol⁻¹) was subjected to a 100 ns all-atom MD simulation in explicit POPC membrane (CHARMM36m); methodology parallels earlier indole enzyme MD studies [7]. RMSD of the ligand plateaued at 1.2 Å after 8 ns, indicating a stable complex.

Interaction (100 ns)Occupancy (%)
H-bond urea NH···OThr21073
π–π stacking indole···Phe20064
CH-π phenethyl···Trp27948
MM-PBSA ΔGbind-36.4 ± 2.8 kcal mol⁻¹

Hydrogen-bond persistence and low fluctuation of the binding free energy suggest that the urea-indole scaffold can serve as a credible CB₁ modulator, consistent with diarylurea allosteric ligands reported previously [8].

Data availability: optimized Cartesian coordinates and trajectory summaries are provided in the Supplementary Information.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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